IUPAC Nomenclature and Molecular Topology
Saquinavir Hydroxy-tert-butylamide is systematically named as (2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide [5] [8]. Its molecular formula is C₃₈H₅₀N₆O₆ (molecular weight: 686.85 g/mol), and it bears the CAS registry number 438200-34-1 [1] [8]. Structurally, it is characterized as a tert-butylamide derivative of the HIV protease inhibitor saquinavir, featuring:
- A central hydroxyethylamine core mimicking the transition state of HIV protease substrates.
- A decahydroisoquinoline (DIQ) moiety critical for binding to the protease S1' subsite.
- A quinoline-2-carbonyl group and phenylbutanamide side chain for substrate-like recognition [5] [2]. The tert-butylamide modification replaces the parent compound’s methylsulfonate group, enhancing lipophilicity (Log P ≈ 4.1) but reducing aqueous solubility compared to saquinavir mesylate [3].
Spectroscopic Profiling for Structural Elucidation
Comprehensive spectroscopic analyses provide definitive evidence for the compound’s structure:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra exhibit characteristic signals: aromatic hydrogens (δ = 6.7–8.5 ppm), tert-butyl hydrogens (δ = 1.35 ppm), and the hydroxyl group (δ = 4.7 ppm). ¹³C NMR confirms carbonyl carbons (δ = 170–175 ppm) and quaternary carbons of the tert-butyl group (δ = 35–40 ppm) [3] [9]. Table 1 summarizes key assignments.
- Mass Spectrometry (MS): Electrospray ionization (ESI–MS) shows a protonated molecular ion [M+H]⁺ at m/z 671.4, consistent with C₃₈H₅₀N₆O₆. Fragmentation patterns align with cleavage at the amide bonds, yielding diagnostic ions at m/z 504 (DIQ fragment) and 349 (quinoline-carboxamide) [9] [3].
- X-ray Diffraction (XRD): While crystalline saquinavir mesylate forms solvates, Saquinavir Hydroxy-tert-butylamide displays amorphous solid-state characteristics after mechanical processing (e.g., ball milling). This amorphous phase lacks long-range order, evidenced by halo patterns in powder XRD [3].
Table 1: Key ¹H NMR Assignments for Saquinavir Hydroxy-tert-butylamide
Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity |
---|
1.35 | 9H, t-butyl (C(CH₃)₃) | Singlet |
4.70 | 1H, Hydroxyl (OH) | Broad singlet |
6.7–7.1 | 4H, Aromatic (quinoline & phenyl) | Multiplet |
7.75–8.50 | 5H, Aromatic (quinoline) | Multiplet |
Comparative Analysis with Parent Compound and Metabolites
Saquinavir Hydroxy-tert-butylamide is structurally and functionally distinct from its parent drug, saquinavir, and other protease inhibitors:
- Saquinavir: The parent features a methylsulfonate salt (molecular weight: 767.0 g/mol) instead of the tert-butylamide group. This modification reduces the former’s aqueous solubility (73 mg/L at pH 6.5) but increases metabolic stability. Saquinavir Hydroxy-tert-butylamide’s Log P (~4.1) is comparable, but its lack of ionic character diminishes solubility further [3] [9].
- Nelfinavir: Unlike Nelfinavir’s t-butylamide-P1-group, Saquinavir Hydroxy-tert-butylamide retains the DIQ scaffold. This preserves S1' subsite binding but forfeits Nelfinavir’s unique resistance profile (e.g., D30N mutation susceptibility) [7].
- Resistance Profiles: Primary mutations (e.g., G48V) in HIV protease disrupt saquinavir binding by enlarging the S3 subsite and altering flap dynamics. Saquinavir Hydroxy-tert-butylamide’s DIQ moiety remains vulnerable to these mutations, evidenced by >400-fold reduced potency in G48V/L90M mutants [4] [6].
Table 2: Structural and Functional Comparison with Related Compounds
Parameter | Saquinavir Hydroxy-tert-butylamide | Saquinavir (parent) | Nelfinavir |
---|
Molecular Weight | 686.85 g/mol | 767.0 g/mol | 663.9 g/mol |
Key Group | t-butylamide | Methylsulfonate | t-butylamide |
Solubility (pH 7.4) | <10 mg/L | 36 mg/L | ~80 mg/L |
Vulnerable Mutations | G48V, L90M | G48V, L90M | D30N, L90M |
Stereochemical Configuration and Chiral Center Dynamics
Stereochemistry is paramount to Saquinavir Hydroxy-tert-butylamide’s biological activity:
- Absolute Configuration: The DIQ moiety adopts the (3S,4aS,8aS) configuration, positioning the carboxamide optimally for S1' subsite binding. The hydroxyethylamine core has (2S,3R) stereochemistry, ensuring the hydroxyl group adopts an anti-relationship to the adjacent amino group. This orientation places the hydroxyl between catalytic aspartates (Asp25/Asp25') in HIV protease [2] [5].
- Chiral Centers: Seven chiral centers exist: C2/C3 (core), C3a (DIQ), and four within the decahydroisoquinoline ring. Molecular dynamics simulations confirm that the (S,S,S)-DIQ stereochemistry minimizes steric clash with Pro81 in the protease flap region [2] [6].
- Stereochemical Impact on Binding: The R-configuration at the hydroxyl-bearing carbon (C3) is critical. Inversion to S-configuration disrupts hydrogen bonding with catalytic aspartates, reducing inhibition potency by >100-fold. Similarly, epimerization at DIQ-C3a disrupts van der Waals contacts with Val82, compromising affinity [2] [4].
Table 3: Key Chiral Centers and Functional Roles
Chiral Center Location | Configuration | Role in Protease Binding |
---|
Hydroxyethylamine C3 | R | H-bond to Asp25/Asp25' catalytic dyad |
DIQ-C3a | S | Van der Waals contact with Val82 flap residue |
DIQ ring junctions | 4aS,8aS | Rigid scaffold orientation for S1' subsite |
The stereospecific synthesis of this compound relies on regioselective epoxide ring-opening (e.g., of (2R,3R)-epoxy amine intermediates) to install correct configurations [2]. Mutations like L90M indirectly alter chiral center geometry by disrupting the hydrophobic sliding mechanism in HIV protease, shifting conformational equilibrium toward "open" states incompatible with high-affinity inhibitor binding [6] [4].
- Saquinavir Hydroxy-tert-butylamide
- Saquinavir
- Nelfinavir
- HIV-1 Protease
- Decahydroisoquinoline (DIQ)
- Hydroxyethylamine (HEA) core